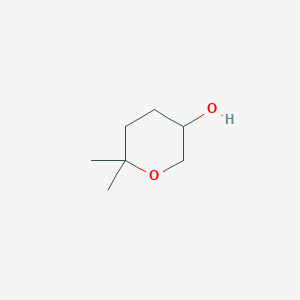
6,6-Dimethyltetrahydropyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyltetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring two methyl groups at the 6th position and a hydroxyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dimethyltetrahydro-2H-pyran-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with an acid catalyst to form the desired tetrahydropyran ring . Another method includes the cyclization of 2,2-dimethyl-1,3-propanediol in the presence of a strong acid such as sulfuric acid .
Industrial Production Methods
Industrial production of 6,6-Dimethyltetrahydro-2H-pyran-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,6-dimethyltetrahydro-2H-pyran-3-one, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
6,6-Dimethyltetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyltetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyltetrahydro-2H-pyran-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde: Contains an aldehyde group at the 3rd position.
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid: Features a carboxylic acid group at the 3rd position
Uniqueness
6,6-Dimethyltetrahydro-2H-pyran-3-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
6,6-dimethyloxan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(8)5-9-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
BUTWQOUCGZYDIB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CO1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


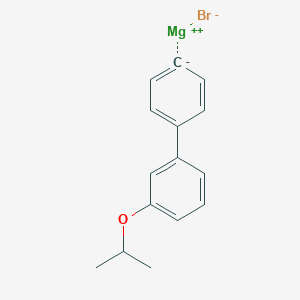
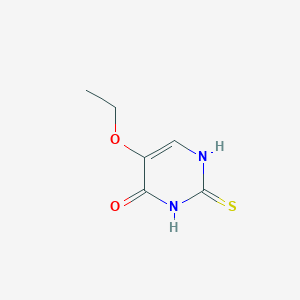
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)
![tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)
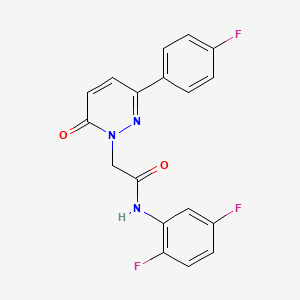

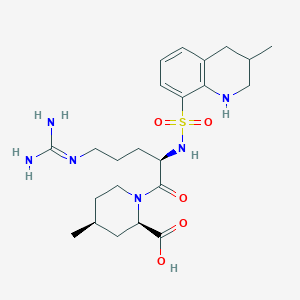
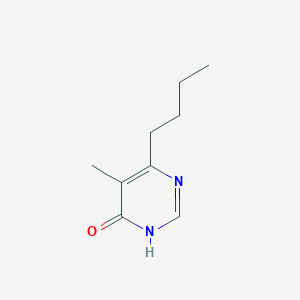
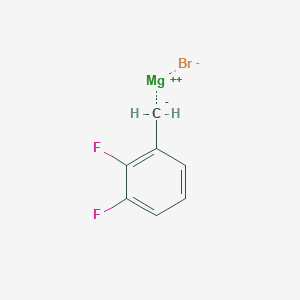

![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
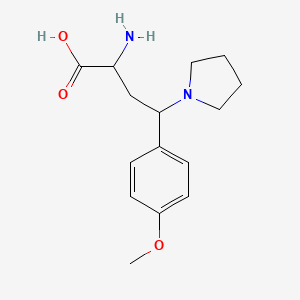
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
